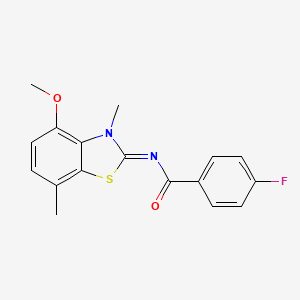

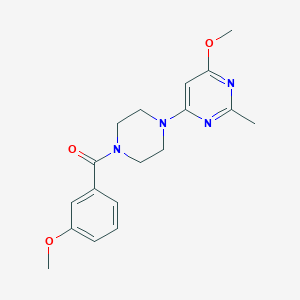

![molecular formula C8H8BrN3O B2447849 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 2230800-00-5](/img/structure/B2447849.png)

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the linear formula C7H6BrN3O . It is a useful synthetic intermediate in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be represented by the SMILES stringCOc1nccc2c (Br)n [nH]c12 .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Enzyme Inhibition Studies

This compound is also used in enzyme inhibition studies. Its structure allows it to bind to the active sites of certain enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. These studies are crucial for understanding diseases at a molecular level and developing targeted therapies .

Chemical Biology

In the field of chemical biology, 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine is used as a probe to study biological processes. Its ability to interact with various biomolecules makes it useful for mapping out biochemical pathways and understanding the interactions between different cellular components .

Material Science

Beyond biological applications, this compound is also explored in material science. Its unique electronic properties make it a candidate for developing new materials with specific electronic or optical characteristics. Researchers are investigating its potential in creating organic semiconductors and other advanced materials .

Synthetic Chemistry

In synthetic chemistry, 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups allow chemists to create a variety of derivatives, which can be used in further research or as intermediates in the synthesis of pharmaceuticals and other compounds .

Agricultural Chemistry

This compound is also being studied for its potential applications in agricultural chemistry. Researchers are exploring its use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds. This could lead to the development of more effective and environmentally friendly agricultural chemicals .

Environmental Science

Finally, this compound is also of interest in environmental science. Researchers are investigating its potential to degrade environmental pollutants or act as a marker for studying environmental processes. Its stability and reactivity make it suitable for various environmental applications.

These diverse applications highlight the versatility and importance of 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines, which have been of interest to medicinal chemists due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s known that pyrazolopyridines can interact with their targets in a variety of ways, often involving binding to an active site and causing conformational changes .

Biochemical Pathways

Given the structural similarity to purine bases, it’s possible that this compound could interfere with purine-dependent biochemical pathways .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

3-bromo-7-methoxy-1-methylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-12-6-5(7(9)11-12)3-4-10-8(6)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULXYDGRUILEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2OC)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)

![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2447775.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2447780.png)

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)

![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)